5-(Oxan-4-yloxy)pyridine-3-carboxylic acid
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Overview
Description
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
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Scientific Research Applications
Decarboxylative Coupling in Chemical Synthesis
Research conducted by Neely and Rovis (2014) discusses the use of α,β-unsaturated carboxylic acids, which undergo Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This method includes 5-substituted pyridines and demonstrates high regioselectivity. The carboxylic acid component acts as a traceless activating group in this process, offering insights into efficient chemical synthesis methods (Neely & Rovis, 2014).
Spectroscopic Properties and Quantum Mechanical Study
Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of similar compounds, using techniques like FT-IR, NMR, and UV. They also investigated various properties such as Mulliken charges and molecular electrostatic potential through quantum chemical methods. This research contributes to the understanding of the structural and electronic properties of compounds like 5-(Oxan-4-yloxy)pyridine-3-carboxylic acid (Devi, Bishnoi, & Fatma, 2020).
Novel Series of Antagonists in Pharmacology
Park et al. (2008) synthesized a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, showing high affinity and selectivity for the 5-HT(2C) receptor, which is crucial in pharmacological research. The study demonstrates the potential application of these compounds in designing selective receptor antagonists (Park et al., 2008).
Vitamin B6 Derivatives and Related Compounds
Tomita, Brooks, and Metzler (1966) conducted a study on the synthesis of compounds related to vitamin B6, providing insights into the structural and bonding characteristics of pyridine derivatives, which can be related to the compound (Tomita, Brooks, & Metzler, 1966).
Fluorescence Properties in Nanoscale Research
Shi et al. (2016) investigated carbon dots with high fluorescence quantum yields, finding that organic fluorophores related to pyridine carboxylic acids are major contributors to the fluorescence of these carbon dots. This research offers valuable insights into the optical properties of related compounds in nanotechnology (Shi et al., 2016).
Antiallergic Activity in Medicinal Chemistry
Nohara et al. (1985) synthesized 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and explored their antiallergic activity. The study highlights the influence of different substituents on the activity, revealing the compound's potential in developing new antiallergic agents (Nohara et al., 1985).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .
Properties
IUPAC Name |
5-(oxan-4-yloxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSKQRVQZAHFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.